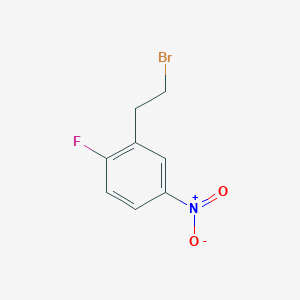
2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-fluoro-4-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of 2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial processes.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromoethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol or potassium tert-butoxide in tert-butanol are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-(2-aminoethyl)-1-fluoro-4-nitrobenzene.
Reduction: 2-(2-Bromoethyl)-1-fluoro-4-aminobenzene.
Oxidation: 2-(2-Carboxyethyl)-1-fluoro-4-nitrobenzene.
科学的研究の応用
2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene depends on its specific application
Molecular Targets: It can target enzymes, receptors, or nucleic acids, depending on its structure and functional groups.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromoethyl group can participate in alkylation reactions, modifying proteins or DNA.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis and polymer industry.
(2-Bromoethyl)benzene: An aryl bromide compound used in pharmaceutical synthesis.
2-Bromoethyl acrylate: Used in curable and reactive polymers.
Uniqueness
2-(2-Bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
特性
分子式 |
C8H7BrFNO2 |
|---|---|
分子量 |
248.05 g/mol |
IUPAC名 |
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c9-4-3-6-5-7(11(12)13)1-2-8(6)10/h1-2,5H,3-4H2 |
InChIキー |
GFFYLYCLNGJLLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
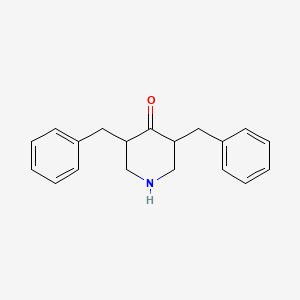
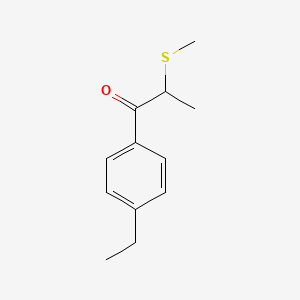
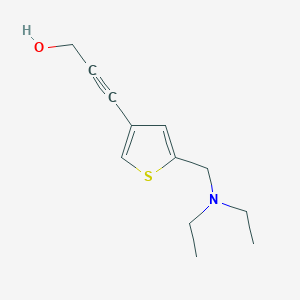
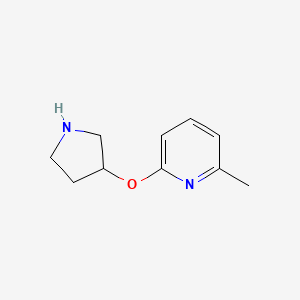
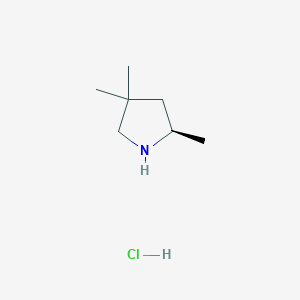
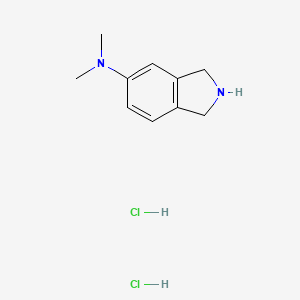
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
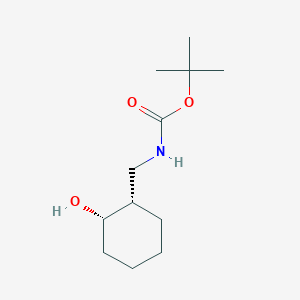
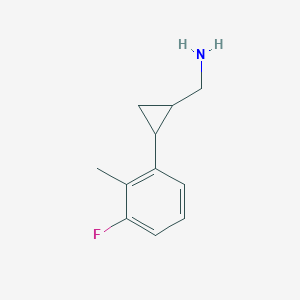
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
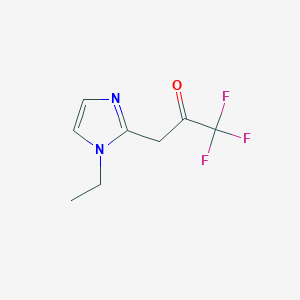

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
